5-Methoxy-2-((tosyloxy)methyl)tetrahydrofuran-3-yl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-((tosyloxy)methyl)tetrahydrofuran-3-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C20H24O8S2 and a molecular weight of 456.52 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring substituted with methoxy and tosyloxy groups, and a 4-methylbenzenesulfonate moiety. It is commonly used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Methoxy-2-((tosyloxy)methyl)tetrahydrofuran-3-yl 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The starting material, 5-methoxy-2-hydroxymethyl-tetrahydrofuran, is reacted with p-toluenesulfonyl chloride in the presence of a base such as pyridine to form the tosyloxy derivative.
Introduction of the 4-Methylbenzenesulfonate Group: The intermediate product is then treated with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final compound.
Chemical Reactions Analysis
5-Methoxy-2-((tosyloxy)methyl)tetrahydrofuran-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-heteroatom bonds.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
5-Methoxy-2-((tosyloxy)methyl)tetrahydrofuran-3-yl 4-methylbenzenesulfonate is used in various scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonate esters.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-((tosyloxy)methyl)tetrahydrofuran-3-yl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The tosyloxy group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce new functional groups into organic molecules .
Comparison with Similar Compounds
Similar compounds to 5-Methoxy-2-((tosyloxy)methyl)tetrahydrofuran-3-yl 4-methylbenzenesulfonate include:
2-Methoxy-2-methyl-tetrahydrofuran: This compound has a similar tetrahydrofuran ring but lacks the tosyloxy and 4-methylbenzenesulfonate groups, making it less reactive in nucleophilic substitution reactions.
5-Methoxy-2-hydroxymethyl-tetrahydrofuran: This precursor compound has a hydroxyl group instead of the tosyloxy group, which can be further functionalized to form various derivatives.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
60110-72-7 |
---|---|
Molecular Formula |
C20H24O8S2 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
[5-methoxy-3-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H24O8S2/c1-14-4-8-16(9-5-14)29(21,22)26-13-19-18(12-20(25-3)27-19)28-30(23,24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3 |
InChI Key |
ZXYDQQBNAJVTFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.